molecular formula C14H18O3S B2568009 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 401819-93-0

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B2568009
CAS No.: 401819-93-0
M. Wt: 266.36
InChI Key: YFTDNPRTTSPDBK-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound characterized by the presence of a cyclohexylthio group attached to an ethanone moiety, which is further substituted with a 2,4-dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with cyclohexylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanol.

    Substitution: Formation of esters or ethers of the phenolic hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexylthio group may also contribute to the compound’s overall lipophilicity, influencing its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)ethyl-O-beta-D-glucopyranoside: A compound with similar phenolic hydroxyl groups but different substituents.

    2,4-Dihydroxyacetophenone: The parent compound without the cyclohexylthio group.

    Cyclohexylthiol: The thiol component used in the synthesis of the target compound.

Uniqueness

2-(Cyclohexylthio)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the cyclohexylthio and 2,4-dihydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclohexylsulfanyl-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h6-8,11,15-16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTDNPRTTSPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401819-93-0
Record name 2-(CYCLOHEXYLTHIO)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
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